An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methylpyridin-4-YL)-1,4-diazepane
An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methylpyridin-4-YL)-1,4-diazepane
Foreword: Unveiling a Heterocycle of Interest
In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds to create novel molecular architectures is a cornerstone of innovation. The compound 1-(3-Methylpyridin-4-YL)-1,4-diazepane, a unique amalgamation of a substituted pyridine ring and a seven-membered diazepane heterocycle, represents a compelling target for researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical properties, from its rational synthesis to its predicted reactivity and spectroscopic signature. By delving into the causality behind experimental choices and grounding our understanding in established chemical principles, we aim to equip scientists with the foundational knowledge required to explore the potential of this intriguing molecule.
Molecular Architecture and Physicochemical Profile
1-(3-Methylpyridin-4-YL)-1,4-diazepane possesses the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .[1] Its structure features a 3-methylpyridine moiety attached at the 4-position to a 1,4-diazepane ring. This arrangement imparts a unique set of physicochemical properties that are critical for its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | PubChem[1] |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| IUPAC Name | 1-(3-methyl-4-pyridinyl)-1,4-diazepane | PubChem[1] |
| CAS Number | 915919-81-2 | PubChem[1] |
| XLogP3 | 1.1 | ChemChart[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Boiling Point (Predicted) | 311.97 °C | ChemChart[2] |
| Water Solubility (Predicted) | 1467.52 mg/L | ChemChart |
The predicted lipophilicity (XLogP3 of 1.1) suggests a moderate balance between hydrophilicity and hydrophobicity, a key parameter influencing pharmacokinetic properties such as absorption and distribution. The presence of both hydrogen bond donors (the secondary amine of the diazepane ring) and acceptors (the pyridine nitrogen and both diazepane nitrogens) indicates the potential for significant interactions with biological macromolecules.
Synthesis of 1-(3-Methylpyridin-4-YL)-1,4-diazepane: A Strategic Approach
The synthesis of N-aryl heterocycles such as 1-(3-Methylpyridin-4-YL)-1,4-diazepane can be approached through several established methodologies. The two most prominent and industrially scalable strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule involves breaking the C-N bond between the pyridine ring and the diazepane moiety. This leads to two key starting materials: a 4-halo-3-methylpyridine and 1,4-diazepane (or a suitably protected derivative).
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
While SNAr on an electron-deficient pyridine ring is a viable option, the Buchwald-Hartwig amination offers broader substrate scope and generally proceeds under milder conditions with higher yields.[3][4][5] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation.[4]
Reaction Scheme:
Experimental Protocol:
Step 1: Palladium-Catalyzed Coupling
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Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloro-3-methylpyridine (1.0 eq), 1-Boc-1,4-diazepane (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for instance, Xantphos (0.04 eq).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a base, such as sodium tert-butoxide (1.4 eq). The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the amine.[4]
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-(3-methylpyridin-4-yl)-1,4-diazepane.
Step 2: Boc Deprotection
-
Acidic Cleavage: Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature for 2-4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product, 1-(3-Methylpyridin-4-YL)-1,4-diazepane.
Caption: Experimental workflow for the synthesis of the target molecule.
Predicted Chemical Reactivity
The chemical reactivity of 1-(3-Methylpyridin-4-YL)-1,4-diazepane is governed by the interplay of its constituent functional groups: the pyridine ring and the 1,4-diazepane system.
Reactivity of the Pyridine Ring
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Basicity: The nitrogen atom of the pyridine ring is basic and can be readily protonated to form a pyridinium salt. This basicity will influence the overall pKa of the molecule.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the amino group at the 4-position is an activating group and will direct electrophiles to the positions ortho and para to it (positions 3 and 5). Given that the 3-position is already substituted with a methyl group, electrophilic attack is most likely to occur at the 5-position.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 6-positions.[6] However, the presence of the strongly electron-donating amino group at the 4-position will disfavor further nucleophilic substitution on the ring.
Reactivity of the 1,4-Diazepane Ring
-
Nucleophilicity and Basicity: The two nitrogen atoms of the diazepane ring are nucleophilic and basic. The secondary amine (N-4) is generally more nucleophilic and available for reactions compared to the tertiary amine (N-1) which is directly attached to the aromatic ring and experiences steric hindrance and electronic delocalization.
-
N-Acylation and N-Alkylation: The secondary amine can readily undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones.[7] These reactions provide a facile route for further functionalization of the molecule.
Caption: Key reactive sites of 1-(3-Methylpyridin-4-YL)-1,4-diazepane.
Spectroscopic Characterization
The structural elucidation of 1-(3-Methylpyridin-4-YL)-1,4-diazepane relies on a combination of spectroscopic techniques. The following are predicted data based on the analysis of similar structures.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and diazepane rings.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H-2 | ~8.1 | s | 1H |
| Pyridine H-5 | ~7.9 | d | 1H |
| Pyridine H-6 | ~6.7 | d | 1H |
| Diazepane CH₂ (adjacent to N-aryl) | ~3.4-3.6 | t | 4H |
| Diazepane CH₂ (adjacent to NH) | ~3.0-3.2 | t | 4H |
| Diazepane NH | ~1.5-2.5 | br s | 1H |
| Pyridine CH₃ | ~2.2 | s | 3H |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent used.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine C-4 | ~155 |
| Pyridine C-2 | ~150 |
| Pyridine C-6 | ~148 |
| Pyridine C-3 | ~135 |
| Pyridine C-5 | ~108 |
| Diazepane CH₂ (adjacent to N-aryl) | ~50-55 |
| Diazepane CH₂ (adjacent to NH) | ~45-50 |
| Pyridine CH₃ | ~18 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300-3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium to strong |
| C=N, C=C Stretch (pyridine ring) | 1500-1600 | Medium to strong |
| C-N Stretch | 1250-1350 | Medium |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
-
[M]⁺: m/z = 191
-
[M+H]⁺ (for ESI-MS): m/z = 192
Fragmentation patterns would likely involve cleavage of the diazepane ring and loss of the methyl group.
Potential Applications and Future Directions
The structural motif of 1-(3-Methylpyridin-4-YL)-1,4-diazepane positions it as a compound of interest in medicinal chemistry. The 1,4-diazepane core is a recognized privileged structure in drug design, with derivatives exhibiting a wide range of biological activities.[8] The pyridine ring is also a common feature in many approved drugs. The combination of these two pharmacophores could lead to novel compounds with potential applications as:
-
Central Nervous System (CNS) Agents: The structural similarity to known psychoactive compounds suggests potential for activity as anxiolytics, antipsychotics, or antidepressants.
-
Enzyme Inhibitors: The heterocyclic nitrogen atoms can act as key interaction points with the active sites of various enzymes.
-
Ligands for Metal Complexes: The nitrogen atoms can coordinate with metal ions, opening possibilities for applications in catalysis or as imaging agents.
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core structure. Modifications to the substitution pattern on the pyridine ring and functionalization of the secondary amine on the diazepane ring could lead to the discovery of compounds with potent and selective biological activities.
Conclusion
1-(3-Methylpyridin-4-YL)-1,4-diazepane is a heterocyclic compound with a promising chemical profile for further investigation. This guide has provided a comprehensive overview of its physicochemical properties, a robust synthetic strategy, an analysis of its predicted reactivity, and a detailed prediction of its spectroscopic characteristics. As a Senior Application Scientist, it is my assessment that this molecule represents a valuable starting point for the development of new chemical entities with potential therapeutic applications. The methodologies and data presented herein should serve as a solid foundation for researchers embarking on the exploration of this and related compounds.
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